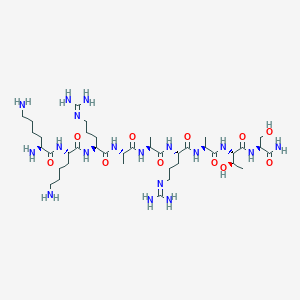

Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2

Description

Significance of Peptides in Biological Systems and Research

Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental to a vast array of biological processes. researchgate.netresearchgate.net These versatile molecules act as signaling agents, hormones, neurotransmitters, and antimicrobial agents, playing critical roles in everything from cell communication to immune defense. researchgate.netresearchgate.net In the realm of scientific inquiry, peptides are indispensable tools. Their ability to be synthesized with high precision allows researchers to create custom molecules to probe complex biological systems, study disease mechanisms, and develop new therapeutic agents and diagnostic tools. nih.govbiosynth.com The high specificity and low toxicity of many peptides make them promising candidates for drug development in areas such as oncology and metabolic disorders. researchgate.net

Overview of the Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2 Chemical Entity

The compound this compound is a synthetic nonapeptide, meaning it is composed of nine amino acid residues. Its sequence is characterized by the presence of multiple basic amino acids, namely lysine (B10760008) (Lys) and arginine (Arg), interspersed with neutral amino acids like alanine (B10760859) (Ala), threonine (Thr), and serine (Ser). The "-NH2" at the end of the name indicates that the C-terminal carboxyl group is amidated, a common modification in synthetic peptides.

A chemically similar peptide, H-Lys-D-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2, is documented in the PubChem database, with the notable difference being the presence of a D-lysine at the second position instead of the naturally occurring L-lysine. arxiv.org This seemingly minor change in stereochemistry can have significant impacts on the peptide's three-dimensional structure and its susceptibility to enzymatic degradation. usmf.md

Table 1: Physicochemical Properties of H-Lys-D-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2

| Property | Value | Source |

| Molecular Formula | C40H78N18O11 | PubChem arxiv.org |

| Molecular Weight | 987.2 g/mol | PubChem arxiv.org |

| XLogP3-AA | -7.9 | PubChem arxiv.org |

| Hydrogen Bond Donor Count | 23 | PubChem arxiv.org |

| Hydrogen Bond Acceptor Count | 16 | PubChem arxiv.org |

| Rotatable Bond Count | 34 | PubChem arxiv.org |

| Exact Mass | 986.60974538 Da | PubChem arxiv.org |

| Monoisotopic Mass | 986.60974538 Da | PubChem arxiv.org |

| Topological Polar Surface Area | 523 Ų | PubChem arxiv.org |

| Heavy Atom Count | 69 | PubChem arxiv.org |

| Complexity | 1750 | PubChem arxiv.org |

Note: The data in this table pertains to the D-Lys variant of the peptide. The L-Lys variant is expected to have identical values for most of these properties, with the key difference being its stereochemical configuration.

Rationale for Comprehensive Academic Investigation of this compound

The specific sequence of this compound, rich in the cationic residues lysine and arginine, suggests a strong rationale for its academic investigation, primarily in the fields of antimicrobial and cell-penetrating peptides. Peptides rich in arginine and lysine are known to interact with and disrupt the negatively charged membranes of bacteria, making them potential candidates for new antibiotics. researchgate.netnih.gov The arrangement of these charged residues is crucial for their biological activity. nih.gov

Furthermore, the ability of such cationic peptides to cross cell membranes has led to their exploration as "cell-penetrating peptides" (CPPs), which can be used to deliver therapeutic molecules into cells. nih.gov The presence of both lysine and arginine in the sequence is of particular interest, as studies have shown that these amino acids can have distinct roles in membrane interaction and translocation. nih.gov Investigating this specific peptide could provide valuable insights into the structure-activity relationships of cationic peptides, potentially leading to the design of more potent and selective therapeutic agents.

Scope and Objectives of the Research on this compound

A comprehensive research program on this compound would likely encompass the following scope and objectives:

Chemical Synthesis and Purification: The primary objective would be to synthesize the peptide using solid-phase peptide synthesis (SPPS), a standard method for producing custom peptides. researchgate.net This would be followed by purification, typically using high-performance liquid chromatography (HPLC), to ensure a high degree of purity for subsequent studies.

Structural Characterization: A key objective would be to characterize the three-dimensional structure of the peptide. This could be achieved through techniques such as circular dichroism (CD) spectroscopy to determine its secondary structure (e.g., alpha-helix, beta-sheet) in different environments.

Biological Activity Assessment: A major focus of the research would be to evaluate the biological activities of the peptide. This would involve:

Antimicrobial Assays: Testing the peptide's ability to inhibit the growth of various bacterial and fungal strains to determine its minimum inhibitory concentration (MIC). researchgate.net

Cell-Penetrating Studies: Investigating the peptide's ability to enter mammalian cells, often using fluorescently labeled versions of the peptide and microscopy. nih.gov

Structure-Activity Relationship Studies: A further objective would be to understand how the specific sequence and structure of the peptide relate to its function. This could involve synthesizing and testing analogs of the peptide with specific amino acid substitutions to identify key residues for its activity.

Structure

2D Structure

Properties

Molecular Formula |

C40H78N18O11 |

|---|---|

Molecular Weight |

987.2 g/mol |

IUPAC Name |

(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]hexanamide |

InChI |

InChI=1S/C40H78N18O11/c1-20(52-36(67)27(14-10-18-50-40(47)48)56-37(68)25(12-6-8-16-42)55-34(65)24(43)11-5-7-15-41)31(62)51-21(2)32(63)54-26(13-9-17-49-39(45)46)35(66)53-22(3)33(64)58-29(23(4)60)38(69)57-28(19-59)30(44)61/h20-29,59-60H,5-19,41-43H2,1-4H3,(H2,44,61)(H,51,62)(H,52,67)(H,53,66)(H,54,63)(H,55,65)(H,56,68)(H,57,69)(H,58,64)(H4,45,46,49)(H4,47,48,50)/t20-,21-,22-,23+,24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

FDCBNCDCLDMQDU-BRXOZAAOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)O |

Origin of Product |

United States |

Primary Structure Elucidation and Characterization of Lys Lys Arg Ala Ala Arg Ala Thr Ser Nh2

Amino Acid Sequence Validation of Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2

Validation of the amino acid sequence of a synthetic peptide like this compound is a critical quality control step to ensure the correct product has been synthesized. This is typically achieved through a combination of amino acid analysis and sequencing techniques such as mass spectrometry and Edman degradation.

Amino Acid Analysis

Amino acid analysis (AAA) is utilized to determine the amino acid composition of a peptide. nih.govnih.gov The process involves hydrolyzing the peptide into its individual amino acid constituents, which are then separated, identified, and quantified. nih.govusp.org For this compound, the peptide is subjected to acid hydrolysis, typically using 6 M HCl at elevated temperatures for about 24 hours. nih.govnih.gov The resulting free amino acids are then separated using chromatography, often ion-exchange chromatography, and detected after derivatization with a reagent like ninhydrin. nih.govusp.org

The expected molar ratios of the amino acids in a hydrolysate of this compound would be:

| Amino Acid | Expected Ratio |

| Lysine (B10760008) (Lys) | 2 |

| Arginine (Arg) | 2 |

| Alanine (B10760859) (Ala) | 2 |

| Threonine (Thr) | 1 |

| Serine (Ser) | 1 |

This analysis confirms the presence and relative abundance of the constituent amino acids but does not provide information about their sequence. nih.gov

Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful tool for de novo peptide sequencing. nih.govcreative-proteomics.comnih.gov In this technique, the peptide is first ionized, often by electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is determined in the first mass analyzer. tandfonline.com These parent ions are then fragmented, and the m/z of the resulting fragment ions is measured in a second mass analyzer. tandfonline.com The fragmentation typically occurs at the peptide bonds, generating a series of ions (e.g., b-ions and y-ions) that differ in mass by a single amino acid residue. By analyzing the mass differences in the resulting spectrum, the amino acid sequence can be deduced.

Edman Degradation

Edman degradation is a classic chemical method for sequencing peptides from the N-terminus. wikipedia.orglibretexts.org The process involves a stepwise removal and identification of the N-terminal amino acid. ehu.eusmetwarebio.com The peptide is reacted with phenyl isothiocyanate (PITC), which labels the N-terminal amino acid. libretexts.orgmetwarebio.com Subsequent treatment with acid cleaves this labeled residue, which can then be identified. ehu.eus The cycle is repeated on the shortened peptide, allowing for the sequential determination of the amino acid sequence. libretexts.org While largely automated, this method has limitations with long peptides and modified N-termini. wikipedia.orglibretexts.org

Post-Translational Modifications (Hypothetical or Verified) of this compound

While this compound is a synthetic peptide, the amino acid residues it contains are susceptible to various post-translational modifications (PTMs) in biological systems. Understanding these potential modifications is crucial if the peptide is used in a biological context.

The hydroxyl-containing residues, Threonine (Thr) and Serine (Ser), are common sites for phosphorylation . pepdd.comwikipedia.org This modification, catalyzed by kinases, involves the addition of a phosphate (B84403) group and can significantly alter a peptide's charge and conformational properties. wikipedia.orgnih.govbiorxiv.orgresearchgate.net

The basic residues, Lysine (Lys) and Arginine (Arg), can undergo a variety of PTMs. Lysine residues are known to be targets for acetylation , methylation , ubiquitination , and SUMOylation , among others. oup.comnih.govrsc.org Arginine residues can be subject to methylation and citrullination . acs.orgresearchgate.netnih.govnews-medical.net

The following table summarizes some hypothetical PTMs for the amino acids present in this compound:

| Amino Acid Residue | Potential Post-Translational Modification |

| Lysine (Lys) | Acetylation, Methylation (mono-, di-, tri-), Ubiquitination, SUMOylation |

| Arginine (Arg) | Methylation (mono-, di-), Citrullination |

| Threonine (Thr) | Phosphorylation |

| Serine (Ser) | Phosphorylation |

Isotopic Labeling Strategies for this compound for Research Applications

Isotopic labeling involves the incorporation of stable heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into the peptide structure. oup.comjpt.comsb-peptide.com These labeled peptides are chemically identical to their unlabeled counterparts but have a higher mass, which can be detected by mass spectrometry or NMR. innovagen.comproteogenix.science

For Mass Spectrometry-Based Quantitative Proteomics:

Stable isotope-labeled peptides are widely used as internal standards for absolute quantification of proteins and peptides in complex biological samples. nih.govcreative-proteomics.com A known amount of the heavy-labeled synthetic peptide, such as ¹³C and ¹⁵N labeled this compound, is spiked into a sample. The relative signal intensities of the labeled and unlabeled peptides in the mass spectrometer allow for precise quantification of the target peptide. nih.govnih.gov

Common strategies include:

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): While not directly applicable to a synthetic peptide, this method informs the principles of metabolic labeling.

Isotope-Coded Affinity Tags (ICAT): This method involves chemical labeling, often at cysteine residues. sb-peptide.com

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): These tags allow for the simultaneous quantification of peptides from multiple samples. sb-peptide.comacs.org

For Nuclear Magnetic Resonance (NMR) Spectroscopy:

Isotopic labeling is crucial for NMR studies to determine the three-dimensional structure and dynamics of peptides. jpt.comproteogenix.science The incorporation of ¹³C and ¹⁵N enhances the sensitivity and resolution of NMR spectra. nih.govrsc.orgnih.gov For a peptide like this compound, specific amino acids or the entire peptide can be synthesized using labeled precursors. sigmaaldrich.com

The following table outlines common isotopes used for labeling the amino acids in the specified peptide:

| Amino Acid | Common Isotopic Labels |

| Lysine (Lys) | ¹³C₆, ¹⁵N₂ |

| Arginine (Arg) | ¹³C₆, ¹⁵N₄ |

| Alanine (Ala) | ¹³C₃, ¹⁵N |

| Threonine (Thr) | ¹³C₄, ¹⁵N |

| Serine (Ser) | ¹³C₃, ¹⁵N |

The choice of labeling strategy depends on the specific research question, with options ranging from labeling a single atom to uniform labeling of the entire peptide. innovagen.comcreative-proteomics.com

Synthetic Methodologies and Production Strategies for Lys Lys Arg Ala Ala Arg Ala Thr Ser Nh2

Solution-Phase Peptide Synthesis (LPPS) Techniques for Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH2

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, involves building the peptide chain entirely in solution, without the use of a solid support. ekb.eg For a nonapeptide like this compound, a stepwise, one-by-one addition of amino acids would be exceedingly tedious due to the required purification of the intermediate peptide after each coupling step. ekb.eg

A more practical LPPS approach for this peptide would be a convergent or fragment condensation strategy . thieme-connect.de In this method, the full peptide is assembled from smaller, pre-synthesized peptide fragments. For example, the nonapeptide could be constructed by synthesizing two fragments, such as:

Fragment A: Lys-Lys-Arg-Ala

Fragment B: Ala-Arg-Ala-Thr-Ser-NH2

These fragments would be synthesized and purified separately. Then, the carboxyl group of Fragment A would be activated and coupled to the N-terminal amine of Fragment B in solution. This approach reduces the number of difficult purification steps compared to a fully stepwise synthesis.

However, LPPS presents significant challenges:

Solubility: Protected peptide fragments are often poorly soluble in common organic solvents, complicating the coupling reaction. thieme-connect.de

Racemization: The activation of the C-terminal amino acid of a peptide fragment carries a high risk of racemization, which can compromise the purity of the final product. thieme-connect.de

Purification: Isolating the desired product from starting materials and byproducts after each coupling step can be complex and time-consuming.

Due to these difficulties, SPPS remains the dominant methodology for the routine synthesis of peptides in the size range of this compound. du.ac.inthieme-connect.de

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Lys-Lys-Arg-Ala-Ala-Arg-Ala-Thr-Ser-NH₂ with high purity and yield?

- Methodological Answer: Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Optimize coupling efficiency by adjusting reaction times (e.g., 30–60 minutes for arginine residues due to steric hindrance) and using activators like HOBt/DIC. Post-synthesis, purify via reverse-phase HPLC (RP-HPLC) with a C18 column and a gradient of 0.1% TFA in water/acetonitrile. Validate purity (>95%) via MALDI-TOF mass spectrometry and amino acid analysis .

Q. How can researchers characterize the secondary structure of this peptide under physiological conditions?

- Methodological Answer: Use circular dichroism (CD) spectroscopy in aqueous buffers (e.g., PBS, pH 7.4) to detect α-helical or β-sheet conformations. Compare results with molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) to model folding behavior. For tertiary structure insights, employ nuclear magnetic resonance (NMR) in deuterated solvents, noting limitations due to peptide length and solubility .

Q. What stability assays are critical for evaluating this peptide in biological matrices?

- Methodological Answer: Conduct stability studies in serum (e.g., fetal bovine serum) at 37°C over 24–72 hours. Terminate enzymatic degradation via heat inactivation (95°C for 5 minutes) and quantify intact peptide using LC-MS/MS. Adjust protocols for pH stability (test ranges: pH 4–9) and oxidation susceptibility (e.g., H₂O₂ exposure) .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this peptide?

- Methodological Answer: First, validate in vitro assay conditions (e.g., cell line specificity, serum interference). If in vivo results diverge, analyze pharmacokinetic parameters (e.g., half-life, tissue distribution via radiolabeling or fluorescent tagging). Use knockout animal models to confirm target engagement and rule off-target effects .

Q. What experimental designs address conflicting reports on its receptor-binding specificity?

- Methodological Answer: Perform competitive binding assays (e.g., SPR or ITC) with labeled ligands and unlabeled peptide. Cross-validate with mutagenesis studies on putative receptor-binding domains. For computational support, use molecular docking (AutoDock Vina) and free-energy calculations (MM-PBSA) to identify critical residues .

Q. How can researchers design a robust study to test its antimicrobial activity against resistant strains?

- Methodological Answer: Use standardized CLSI broth microdilution assays with clinical isolates (e.g., MRSA, ESBL-E. coli). Include controls for membrane disruption (SYTOX Green uptake) and synergy testing with conventional antibiotics (checkerboard assay). For mechanistic clarity, combine transcriptomics (RNA-seq) and TEM imaging post-treatment .

Data Analysis & Reproducibility

Q. What statistical approaches are essential for validating dose-response relationships in cytotoxicity studies?

- Methodological Answer: Fit data to a four-parameter logistic model (IC₅₀/EC₅₀) using GraphPad Prism. Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. For reproducibility, pre-register protocols (e.g., on Open Science Framework) and share raw datasets .

Q. How should discrepancies in peptide aggregation assays be analyzed?

- Methodological Answer: Compare Thioflavin T (ThT) fluorescence (amyloid detection) with dynamic light scattering (DLS) for particle size distribution. If results conflict, verify buffer ionic strength and temperature effects. Use TEM or AFM to visualize aggregates directly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.